N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of the 1,2,4-triazole ring in its structure makes it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The molecular and cellular effects of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide’s action are primarily related to its inhibitory effect on the aromatase enzyme. By inhibiting this enzyme, the compound can potentially affect the production of estrogens, leading to downstream effects on various physiological processes that depend on these hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfonamide group: This step involves the reaction of the triazole derivative with sulfonyl chlorides under basic conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is unique due to its combined sulfonamide and triazole functionalities, which confer a broad spectrum of biological activities .
Properties
IUPAC Name |
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWVBKQCJSFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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